Fluorométholone

Vue d'ensemble

Description

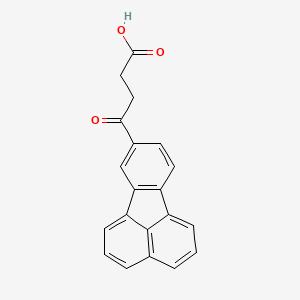

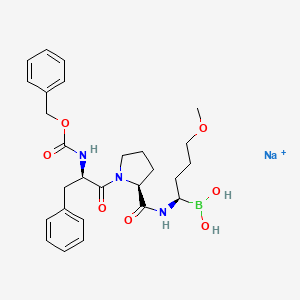

La fluorométholone est un glucocorticoïde synthétique utilisé principalement dans le traitement des maladies inflammatoires des yeux. Elle est connue sous plusieurs noms de marque, notamment Efflumidex, Flucon, FML Forte et FML . Le composé est chimiquement identifié comme étant le 6α-méthyl-9α-fluoro-11β,17α-dihydroxypregna-1,4-diène-3,20-dione . Elle est utilisée dans des formulations ophtalmiques pour soulager l'inflammation de la conjonctive palpébrale et bulbaire, de la cornée et du segment antérieur de l'œil .

Applications De Recherche Scientifique

Fluorometholone has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the effects of fluorination on steroid activity.

Biology: Researchers use fluorometholone to investigate the cellular mechanisms of glucocorticoid action.

Medicine: It is extensively studied for its anti-inflammatory properties and its potential use in treating various inflammatory conditions beyond ophthalmic applications.

Mécanisme D'action

Target of Action

Fluorometholone is a synthetic glucocorticoid . Its primary targets are cells in the eye where inflammation is present . It is used for the relief of inflammation located in both the palpebral and bulbar conjunctiva, the cornea, and the anterior segment of the globe of the eye .

Mode of Action

Fluorometholone readily penetrates cells to induce the production of lipocortins, the proteins responsible for modulating the action of prostaglandins and leukotrienes . These are key mediators of the inflammatory response. By inhibiting their action, fluorometholone effectively reduces inflammation .

Biochemical Pathways

The biochemical pathways affected by fluorometholone involve the inhibition of the inflammatory response to a variety of inciting agents . This includes the inhibition of edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, deposition of collagen, and scar formation associated with inflammation .

Result of Action

The result of fluorometholone’s action is the reduction of inflammation in the eye . By inhibiting the inflammatory response, it helps to relieve symptoms such as redness, swelling, and pain .

Action Environment

The efficacy and stability of fluorometholone can be influenced by various environmental factors. For instance, the pH and concentration of the buffer in the eye drop solution can affect the drug’s solubility and absorption . Additionally, the presence of other medications can also impact the effectiveness of fluorometholone .

Analyse Biochimique

Biochemical Properties

Fluorometholone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to glucocorticoid receptors, which are part of the steroid hormone receptor family. This binding leads to the activation or repression of specific genes involved in inflammatory responses. Fluorometholone also interacts with enzymes such as cyclooxygenase and lipoxygenase, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes .

Cellular Effects

Fluorometholone affects various types of cells and cellular processes. In immune cells, it suppresses the production of cytokines and chemokines, which are key players in the inflammatory response. This suppression leads to a decrease in the recruitment of immune cells to the site of inflammation. In epithelial cells of the eye, Fluorometholone reduces the expression of adhesion molecules, thereby decreasing the infiltration of inflammatory cells. Additionally, Fluorometholone influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of transcription factors such as NF-κB and AP-1 .

Molecular Mechanism

The molecular mechanism of Fluorometholone involves its binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either activate or repress the transcription of genes involved in inflammatory and immune responses. Fluorometholone also inhibits the activity of phospholipase A2, an enzyme responsible for the release of arachidonic acid, a precursor of pro-inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fluorometholone change over time. Initially, it exhibits strong anti-inflammatory effects, but its efficacy may decrease with prolonged use due to receptor downregulation and desensitization. Fluorometholone is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that chronic exposure to Fluorometholone can lead to changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of Fluorometholone vary with different dosages in animal models. At low doses, it effectively reduces inflammation without significant adverse effects. At high doses, Fluorometholone can cause toxic effects, including cataract formation and increased intraocular pressure. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, and exceeding this dose can lead to toxicity .

Metabolic Pathways

Fluorometholone is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 3A4 (CYP3A4). The metabolites are then conjugated with glucuronic acid or sulfate and excreted in the urine. Fluorometholone can also affect metabolic flux by altering the levels of metabolites involved in the inflammatory response, such as prostaglandins and leukotrienes .

Transport and Distribution

Fluorometholone is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux. Fluorometholone tends to accumulate in tissues with high levels of glucocorticoid receptors, such as the eye and liver .

Subcellular Localization

The subcellular localization of Fluorometholone is primarily in the cytoplasm and nucleus. It is directed to these compartments by targeting signals and post-translational modifications. In the cytoplasm, Fluorometholone binds to glucocorticoid receptors, and the complex translocates to the nucleus to exert its effects on gene expression. This localization is crucial for its activity and function in modulating inflammatory and immune responses .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La fluorométholone est synthétisée par une série de réactions chimiques à partir d'un précurseur stéroïdien approprié Les étapes clés comprennent des réactions de fluoration, d'hydroxylation et d'acétylation dans des conditions contrôlées .

Méthodes de production industrielle : Dans les milieux industriels, la this compound est produite à l'aide de réacteurs chimiques à grande échelle où les conditions de réaction telles que la température, la pression et le pH sont méticuleusement contrôlées pour garantir un rendement et une pureté élevés. Le processus implique l'utilisation de catalyseurs et de réactifs qui facilitent les transformations chimiques spécifiques nécessaires à la production de this compound .

Analyse Des Réactions Chimiques

Types de réactions : La fluorométholone subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les cétones et les acides correspondants.

Réduction : Les réactions de réduction peuvent convertir la this compound en ses alcools correspondants.

Substitution : Les réactions de substitution halogénée peuvent remplacer l'atome de fluor par d'autres halogènes ou groupes fonctionnels.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactifs d'halogénation comme le chlore ou le brome peuvent être utilisés dans des conditions spécifiques.

Produits principaux : Les produits principaux formés à partir de ces réactions comprennent divers dérivés hydroxylés, cétonisés et halogénés de la this compound .

4. Applications de la recherche scientifique

La this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier les effets de la fluoration sur l'activité des stéroïdes.

Biologie : Les chercheurs utilisent la this compound pour étudier les mécanismes cellulaires de l'action des glucocorticoïdes.

Médecine : Elle est largement étudiée pour ses propriétés anti-inflammatoires et son utilisation potentielle dans le traitement de diverses affections inflammatoires au-delà des applications ophtalmiques.

5. Mécanisme d'action

Ces protéines inhibent la libération d'acide arachidonique, un précurseur de puissants médiateurs de l'inflammation tels que les prostaglandines et les leucotriènes . Ce mécanisme réduit l'inflammation en inhibant l'œdème, le dépôt de fibrine, la dilatation capillaire, la migration des leucocytes et la prolifération des fibroblastes .

Comparaison Avec Des Composés Similaires

La fluorométholone est comparée à d'autres glucocorticoïdes tels que :

Prednisolone : Un autre glucocorticoïde utilisé pour des indications similaires mais avec des profils de puissance et d'effets secondaires différents.

Dexamethasone : Connu pour sa puissance plus élevée et sa durée d'action plus longue par rapport à la this compound.

Hydrocortisone : Un glucocorticoïde moins puissant souvent utilisé pour des affections inflammatoires plus légères.

Unicité : La this compound est unique en raison de sa fluoration et de sa méthylation spécifiques, qui renforcent ses propriétés anti-inflammatoires tout en minimisant les effets secondaires systémiques .

Composés similaires :

- Prednisolone

- Dexamethasone

- Hydrocortisone

- Betamethasone

- Triamcinolone

Propriétés

Key on ui mechanism of action |

There is no generally accepted explanation for the mechanism of action of ocular corticosteroids. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. Their primary target is the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. |

|---|---|

Numéro CAS |

426-13-1 |

Formule moléculaire |

C22H29FO4 |

Poids moléculaire |

376.5 g/mol |

Nom IUPAC |

(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H29FO4/c1-12-9-17-15-6-8-21(27,13(2)24)20(15,4)11-18(26)22(17,23)19(3)7-5-14(25)10-16(12)19/h5,7,10,12,15,17-18,26-27H,6,8-9,11H2,1-4H3/t12?,15-,17-,18-,19-,20-,21-,22-/m0/s1 |

Clé InChI |

FAOZLTXFLGPHNG-UJCWEEBASA-N |

SMILES |

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O |

SMILES isomérique |

CC1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O |

SMILES canonique |

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O |

Apparence |

Solid powder |

melting_point |

292-303 297 °C |

Key on ui other cas no. |

426-13-1 |

Description physique |

Solid |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

1.66e-02 g/L |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Cortisdin Efflumidex Flucon Flucon, Isopto Fluor Op Fluor-Op Fluoro Ophtal Fluoro-Ophtal Fluorometholone Fluoropos FML FML Forte FML Liquifilm Isopto Flucon PMS Fluorometholone PMS-Fluorometholone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

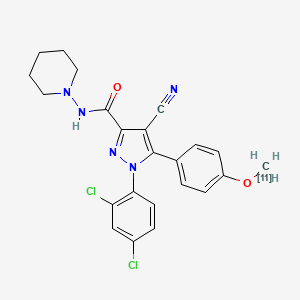

![(2S)-4-[(2R,13R)-13-[(5S)-5-[(2S,5R,6S)-6-decyl-5-hydroxyoxan-2-yl]oxolan-2-yl]-2,13-dihydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1672835.png)

![(7R,10R,11R,12Z,17Z,19Z,21S,23R)-23-fluoro-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14-trione](/img/structure/B1672841.png)